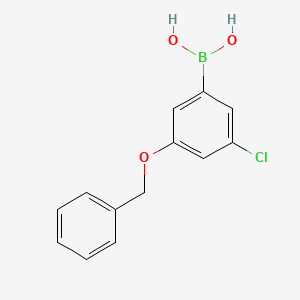

ÁCIDO 3-BENZILOXI-5-CLOROFENILBORÓNICO

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-(Benzyloxy)-5-chlorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds, particularly boronic acids, are widely used in medicinal chemistry and have been studied for their anticancer, antibacterial, and antiviral activities . They are also used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities .

Synthesis Analysis

Boronic acids are often used as building blocks and synthetic intermediates . They can be synthesized using a variety of methods. For example, one study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Another study described the synthesis of large libraries of boronic acid derivatives based on multiple chemistries and building blocks using acoustic dispensing technology .

Chemical Reactions Analysis

Boronic acids are known for their role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium . Another study reported the catalytic protodeboronation of alkyl boronic esters, paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Aplicaciones Científicas De Investigación

Acoplamiento de Suzuki-Miyaura por microondas

Este compuesto se utiliza en el acoplamiento de Suzuki-Miyaura por microondas, una reacción de acoplamiento cruzado catalizada por paladio que forma enlaces carbono-carbono. Este método se prefiere por su velocidad, eficiencia y la capacidad de acoplar una amplia gama de ácidos arílicos o vinílicos borónicos con haluros o triflatos arílicos o vinílicos bajo irradiación de microondas .

Síntesis de reactivo de fluoración electrofílica

Los investigadores utilizan ácido 3-benciloxi-5-clorofenilborónico para preparar reactivos de fluoración electrofílica derivados de fluoruro basados en paladio. Estos reactivos son importantes en la síntesis de agentes de imagenología PET, que son cruciales para la tomografía por emisión de positrones, un tipo de imagenología de medicina nuclear .

Síntesis de isoindolina

El compuesto sirve como reactivo en la síntesis de isoindolinas sustituidas a través de una reacción en cascada catalizada por paladio. Las isoindolinas son andamios importantes en la química medicinal debido a su presencia en varios compuestos biológicamente activos .

Hidrogenación catalizada por rutenio

En el campo de la síntesis orgánica, el ácido 3-benciloxi-5-clorofenilborónico es un reactivo en reacciones de hidrogenación catalizadas por rutenio. Este proceso se utiliza para reducir compuestos orgánicos, a menudo conduciendo a la formación de centros quirales, que son valiosos en los productos farmacéuticos .

Reacciones de acoplamiento de Suzuki

Es un reactivo clave en las reacciones de acoplamiento de Suzuki, un método ampliamente aplicado para formar compuestos biarílicos. La reacción es conocida por su tolerancia a una variedad de grupos funcionales, lo que la hace versátil para sintetizar moléculas orgánicas complejas .

Arilación catalizada por paladio

El compuesto está involucrado en reacciones de arilación catalizadas por paladio, que se utilizan para introducir grupos arílicos en una molécula. Esta reacción es fundamental en la síntesis de compuestos aromáticos, que son estructuras fundamentales en muchos fármacos y agroquímicos .

Preparación de reactivos organoborónicos

El ácido 3-benciloxi-5-clorofenilborónico se utiliza para preparar varios reactivos organoborónicos. Estos reactivos son esenciales en la química sintética moderna para la formación de enlaces carbono-carbono, debido a su estabilidad y compatibilidad con grupos funcionales .

Caracterización analítica

Por último, este compuesto es significativo en la caracterización analítica de productos de ciclación. Se utiliza para comprender la estructura y las propiedades de las moléculas cicladas, lo cual es crucial en el desarrollo de nuevas entidades químicas .

Safety and Hazards

While specific safety and hazard information for “(3-(Benzyloxy)-5-chlorophenyl)boronic acid” is not available in the search results, general precautions for handling boronic acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Direcciones Futuras

The future of boronic acids in medicinal chemistry looks promising. The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the existing activities . This suggests that extending studies with boronic acids could lead to the development of new promising drugs .

Mecanismo De Acción

Target of Action

The primary target of 3-Benzyloxy-5-chlorophenylboronic Acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs with formally nucleophilic organic groups .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the boronic acid group for the transmetalation process .

Pharmacokinetics

They are readily prepared for use in reactions .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, enabling the construction of complex organic molecules .

Action Environment

The action of 3-Benzyloxy-5-chlorophenylboronic Acid is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound’s stability can be affected by air and moisture . Safety precautions should be taken to avoid dust formation and contact with skin and eyes .

Propiedades

IUPAC Name |

(3-chloro-5-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-6-11(14(16)17)7-13(8-12)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIWCFVJNUUJOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681600 |

Source

|

| Record name | [3-(Benzyloxy)-5-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-82-0 |

Source

|

| Record name | [3-(Benzyloxy)-5-chlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenylacetic acid](/img/structure/B577532.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/structure/B577534.png)

![3-Ethoxy-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B577536.png)

![4-Bromo-6-chloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B577539.png)

![2-(Boc-amino)-6-aza-spiro[3.4]octane](/img/structure/B577545.png)

![2,6-Diphenylpyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B577552.png)